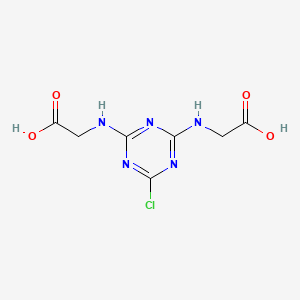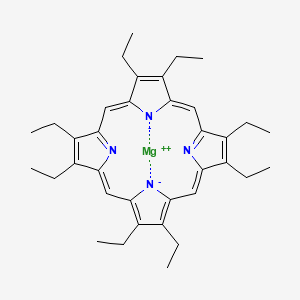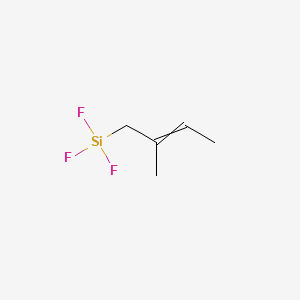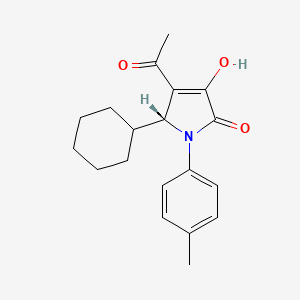
alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol: is an organic compound with the molecular formula C13H22O It is a derivative of cyclohexene and contains multiple functional groups, including a hydroxyl group and a methylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene derivatives.
Reaction Conditions: The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as distillation or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The methylene group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reagents: Halogens like chlorine or bromine, and nucleophiles such as amines or thiols, are commonly used.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Saturated Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Applications De Recherche Scientifique
Alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of alpha,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, influencing processes such as signal transduction and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha,6,6-Trimethylcyclohex-3-ene-1-propan-1-ol: Similar structure but lacks the methylene group.
Alpha,6,6-Trimethyl-2-methylenecyclohexane-1-propan-1-ol: Similar structure but lacks the double bond in the cyclohexene ring.
Propriétés
Numéro CAS |
57069-87-1 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
4-(6,6-dimethyl-2-methylidenecyclohex-3-en-1-yl)butan-2-ol |
InChI |
InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-6,11-12,14H,1,7-9H2,2-4H3 |
Clé InChI |
MLNIJFIYPHXCKI-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1C(=C)C=CCC1(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)




![9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)

![(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene](/img/structure/B13813457.png)


![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)
![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)

